![molecular formula C12H18N2O3 B2665522 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile CAS No. 1394793-89-5](/img/structure/B2665522.png)
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, also known as PBCM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBCM is a complex molecule with a unique structure that makes it an ideal candidate for research in drug design, biochemistry, and medicinal chemistry.
科学的研究の応用
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various scientific research applications, including drug design, biochemistry, and medicinal chemistry. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has also been studied for its potential use as an anti-inflammatory agent. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can reduce inflammation by inhibiting the production of inflammatory cytokines.
作用機序
The mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is not fully understood. However, studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can inhibit the activity of enzymes that are involved in the growth and survival of cancer cells. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also inhibit the production of inflammatory cytokines, which are involved in the inflammatory response. The exact mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is still under investigation.
Biochemical and Physiological Effects:
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has various biochemical and physiological effects. Studies have shown that 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can induce apoptosis in cancer cells, which leads to cell death. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile can also reduce inflammation by inhibiting the production of inflammatory cytokines. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the advantages of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its potential use as an anti-cancer agent. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its complex synthesis process, which requires expertise in organic chemistry and specialized equipment. Another limitation of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is its limited solubility in water, which can affect its bioavailability.
将来の方向性
There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. One of the future directions is the development of more efficient synthesis methods for 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Further studies are needed to fully understand the biochemical and physiological effects of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile. Another future direction is the investigation of the potential use of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile as an anti-inflammatory agent. Further studies are needed to determine the efficacy of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile in reducing inflammation. Finally, future research should focus on the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that has gained significant attention in scientific research due to its potential applications in various fields. 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile has been studied extensively for its potential use as an anti-cancer and anti-inflammatory agent. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment. Further research is needed to fully understand the mechanism of action of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile and its biochemical and physiological effects. There are many future directions for research on 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile, including the development of more efficient synthesis methods, investigation of the mechanism of action, and the development of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile derivatives with improved solubility and bioavailability.
合成法
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a complex molecule that requires a multistep synthesis process. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile involves the reaction of morpholine with 4-bromo-1-butene, followed by the reaction of the resulting compound with acrylonitrile. The final product is obtained by reacting the intermediate compound with 4-butanoyl chloride. The synthesis of 4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile is a challenging process that requires expertise in organic chemistry and specialized equipment.
特性
IUPAC Name |
4-(4-prop-2-enoxybutanoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-6-16-7-3-4-12(15)14-5-8-17-10-11(14)9-13/h2,11H,1,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYZOUFHAMVSBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCCC(=O)N1CCOCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Prop-2-en-1-yloxy)butanoyl]morpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(7-Ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)benzoic acid](/img/structure/B2665440.png)
![3-(2-Methoxyphenoxy)-7-[(3-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2665441.png)
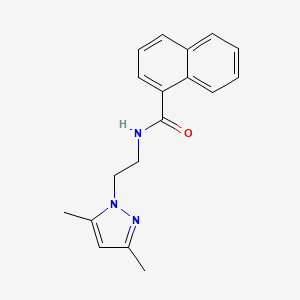

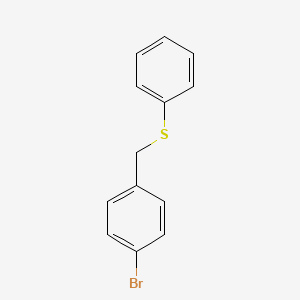
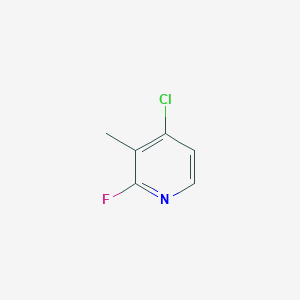
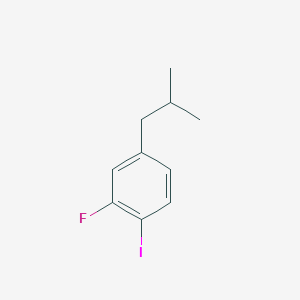
![2-[(3-Methylphenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2665454.png)
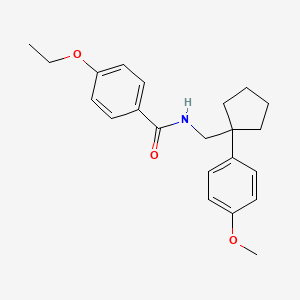

![3-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2665457.png)
![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)